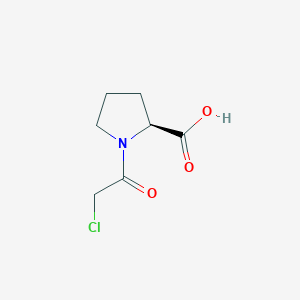

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

Overview

Description

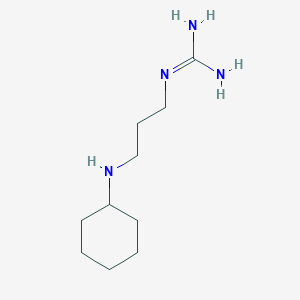

INTRODUCTION (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, also known as (S)-2-chloropyrrolidine-2-carboxylic acid, or CPPCA, is an organic compound with a wide range of applications in the scientific and pharmaceutical industries. CPPCA is used as a reagent in organic synthesis, as a building block for pharmaceuticals, and as a tool in drug discovery research. It is also used as a catalyst in various reactions, such as the synthesis of chiral compounds. The structure of CPPCA is shown in Figure 1. SYNTHESIS METHOD CPPCA can be synthesized through several different methods, including the direct synthesis of the acid from the corresponding amide, the synthesis of the amide from the acid and an amine, and the synthesis of the amide from the acid and an alcohol. The direct synthesis of CPPCA from the corresponding amide is the simplest and most common method. It involves the reaction of the amide with a strong acid, such as hydrochloric acid, to form the acid. The reaction is shown in Figure 2. SCIENTIFIC RESEARCH APPLICATION CPPCA has a wide range of applications in scientific research. It is used in the synthesis of chiral compounds, which are molecules that have two or more identical structures but are non-superimposable mirror images of each other. CPPCA is also used in the synthesis of peptides and proteins, which are important components of biological systems. In addition, CPPCA is used in the synthesis of nucleosides and nucleotides, which are the building blocks of DNA and RNA. Finally, CPPCA is used in the synthesis of small molecule drugs and drug candidates. MECHANISM OF ACTION The mechanism of action of CPPCA in the synthesis of chiral compounds is based on the formation of a chiral center. In the reaction, the acid undergoes a reaction with an amine, forming a chiral center that is stabilized by hydrogen bonding. The chiral center is then attacked by a nucleophile, such as a carboxylic acid, forming a new chiral center. The new chiral center is then attacked by a nucleophile, forming a new chiral center. This process is repeated until the desired chiral compound is formed. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS The biochemical and physiological effects of CPPCA are not well understood. However, it has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, CPPCA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Finally, CPPCA has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of cell membranes. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS CPPCA has several advantages for laboratory experiments. It is relatively inexpensive and widely available. In addition, it is relatively stable and can be stored for long periods of time. Finally, it is relatively easy to use and can be used in a variety of different reactions. However, there are some limitations to the use of CPPCA in laboratory experiments. It is a relatively weak acid, so it may not be suitable for use in reactions that require a strong acid. In addition, it is not very soluble in water, so it may not be suitable for use in reactions that require a solvent. Finally, it is not very soluble in organic solvents, so it may not be suitable for use in reactions that require an organic solvent. FUTURE DIRECTIONS There are numerous potential future directions for the use of CPPCA in scientific research. It could be used in the development of new pharmaceuticals and drug candidates, as well as in the synthesis of novel compounds. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of chiral compounds.

Scientific Research Applications

Synthesis of Dipeptidyl Peptidase IV Inhibitors : It is used as a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin. This process involves the reaction of L-proline with chloroacetyl chloride, followed by conversion to carbonitrile (Singh, Manne, & Pal, 2008).

Cyclization Reactions in Organic Synthesis : Utilized in Kharasch-type cyclization reactions of 2-substituted indole derivatives to synthesize spiro[2-oxoindole-pyrrolidines], which are of medicinal interest (Van der Jeught et al., 2010).

Synthesis of Cinepazide Maleate : Employed in the synthesis of N-(2-Chloroacetyl)pyrrolidine, a key intermediate for the production of Cinepazide Maleate, a pharmaceutical compound (Jiang Peng-fei, 2012).

Improved Synthesis of Vildagliptin : Used in an improved synthesis route for Vildagliptin, enhancing the total yield and purity of the product (Han Chun-min, 2015).

Design and Synthesis of Influenza Neuraminidase Inhibitors : Part of the synthesis of potent inhibitors of influenza neuraminidase, contributing to the development of antiviral drugs (Wang et al., 2001).

Hydrogen-Bonded Co-Crystal Structure Analysis : Studied in the context of non-centrosymmetric co-crystallization, offering insights into crystal growth and structure (Chesna et al., 2017).

Synthesis of Pyrrolidine Derivatives in Medicinal Chemistry : Its derivatives are synthesized for use in beta-peptide oligomers, which have potential biomedical applications due to their distinct conformational preferences and stability (Huck & Gellman, 2005).

Asymmetric Organocatalysis : This compound and its derivatives are explored in the realm of asymmetric organocatalysis, showcasing its versatility in catalyzing various chemical transformations (Reddy & Chen, 2015).

Mechanism of Action

The synthesized pyrrolidine derivative “(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide” has been utilized to prepare DPP-IV inhibitor Vildagliptin . Dipeptidyl peptidase IV (DPP-IV) is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1, which in turn enhances insulin secretion and improves glucose tolerance .

properties

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDUOIDIFSKLNB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23500-10-9 | |

| Record name | 1-(2-Chloroacetyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-chloroacetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

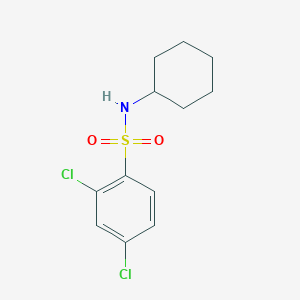

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)